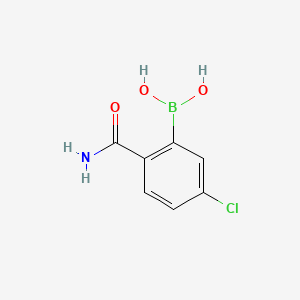![molecular formula C7H8BrNS B582364 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine CAS No. 1219531-56-2](/img/structure/B582364.png)
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzyme active sites .
Mode of Action
It’s worth noting that similar compounds have been observed to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .
Result of Action
Similar compounds have been observed to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the g0/g1 phase) .
Biochemical Analysis
Biochemical Properties
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine has been found to interact with tubulin at micromolar levels . This interaction leads to the inhibition of tubulin polymerization, a critical process in cell division .
Cellular Effects
The compound exerts significant effects on various types of cells. Specifically, it has been identified as a new antiproliferative agent that inhibits cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . It leads to the accumulation of cells in the G2/M phase of the cell cycle and induces apoptotic cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with tubulin. This interaction inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s interaction with tubulin leads to a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding tetrahydrothieno[3,4-c]pyridine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Substituted thieno[3,4-c]pyridines.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Tetrahydrothieno[3,4-c]pyridine.
Scientific Research Applications
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique electronic properties.
Comparison with Similar Compounds
- 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
Comparison: 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of the bromine atom at the 1-position. This structural feature imparts distinct reactivity and properties compared to similar compounds, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c8-7-6-1-2-9-3-5(6)4-10-7/h4,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGUCVYYQLZQPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CSC(=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659979 |
Source


|
| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219531-56-2 |
Source


|
| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

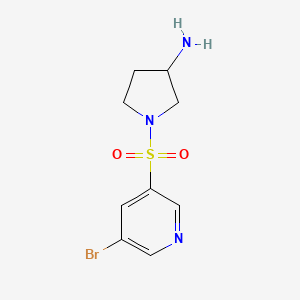
![2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582287.png)
![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)


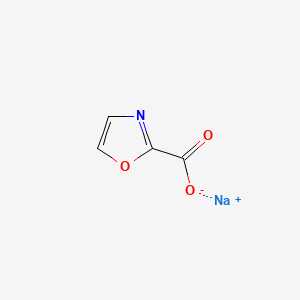
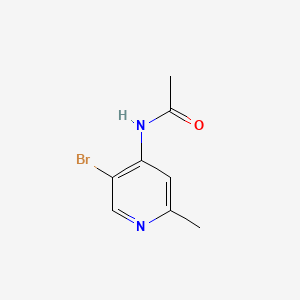
![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

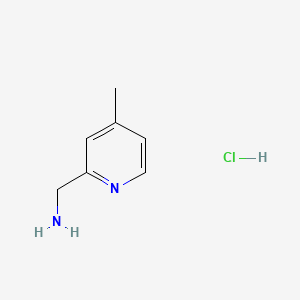

![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)
